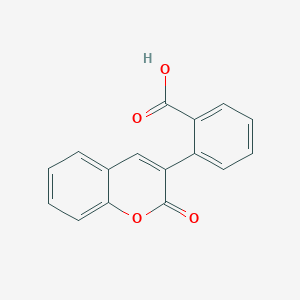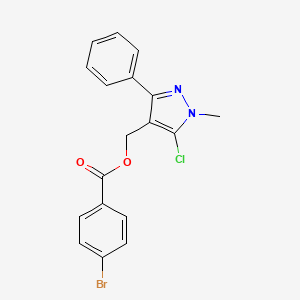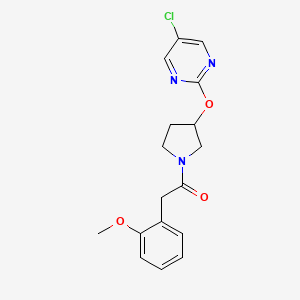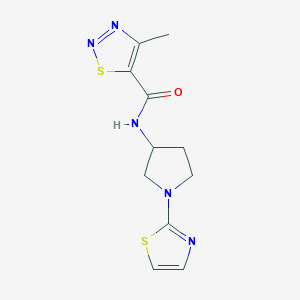![molecular formula C15H12F3NO5S B2932000 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926223-80-5](/img/structure/B2932000.png)
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTFB belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic effects.
Mécanisme D'action
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which makes it a useful tool for studying the role of prostaglandins in inflammation and pain. However, one limitation of using 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid. One area of research is the development of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid derivatives with improved potency and selectivity. Another area of research is the investigation of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid's potential use in the treatment of cancer. Additionally, the role of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid in other physiological processes, such as wound healing and tissue repair, warrants further investigation.
Méthodes De Synthèse
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid can be synthesized through a multi-step process starting with the reaction of 2-trifluoromethoxyaniline with 5-bromosalicylic acid. The resulting intermediate is then reacted with methylsulfamoyl chloride to yield 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid has also been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-(methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5S/c1-19-25(22,23)9-6-7-10(12(8-9)14(20)21)11-4-2-3-5-13(11)24-15(16,17)18/h2-8,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRPXDLKCXQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)


![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)

![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)





![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)